molecular formula C21H18ClF3N4O2 B2473300 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone CAS No. 497061-32-2

2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone

Cat. No.: B2473300
CAS No.: 497061-32-2
M. Wt: 450.85
InChI Key: DVJOMZIZSGRQFR-UHFFFAOYSA-N
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Description

2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a diazepane ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion of pyridine to piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . The diazepane ring may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with trifluoromethyl and chloro substituents.

    1H-indole-3-carboxaldehyde: Contains the indole moiety but lacks the diazepane and pyridine rings.

    Diazepam: Contains the diazepane ring but lacks the indole and pyridine components.

Uniqueness

2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the indole moiety provides strong binding affinity to biological targets . The diazepane ring contributes to its overall structural rigidity and potential bioavailability .

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c22-16-10-13(21(23,24)25)11-27-19(16)28-6-3-7-29(9-8-28)20(31)18(30)15-12-26-17-5-2-1-4-14(15)17/h1-2,4-5,10-12,26H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJOMZIZSGRQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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